![molecular formula C14H23NO4S B13546772 5-tert-butyl3a-ethylhexahydro-1H-thieno[3,4-c]pyrrole-3a,5-dicarboxylate](/img/structure/B13546772.png)
5-tert-butyl3a-ethylhexahydro-1H-thieno[3,4-c]pyrrole-3a,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl 3a-ethyl hexahydro-1H-thieno[3,4-c]pyrrole-3a,5-dicarboxylate is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl 3a-ethyl hexahydro-1H-thieno[3,4-c]pyrrole-3a,5-dicarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thieno[3,4-c]pyrrole core, followed by the introduction of the tert-butyl and ethyl groups. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl 3a-ethyl hexahydro-1H-thieno[3,4-c]pyrrole-3a,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or ethyl groups, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-tert-butyl 3a-ethyl hexahydro-1H-thieno[3,4-c]pyrrole-3a,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-tert-butyl 3a-ethyl hexahydro-1H-thieno[3,4-c]pyrrole-3a,5-dicarboxylate involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating their activity, and affecting cellular processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-tert-butyl 3a-ethyl hexahydro-1H-pyrrolo[3,2-c]pyridine-3a,5-dicarboxylate
- 5-tert-butyl 3a-ethyl hexahydro-1H-pyrrolo[3,2-c]pyridine-3a,5(6H)-dicarboxylate
Uniqueness
5-tert-butyl 3a-ethyl hexahydro-1H-thieno[3,4-c]pyrrole-3a,5-dicarboxylate is unique due to its thieno[3,4-c]pyrrole core, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H23NO4S |
|---|---|
Molecular Weight |
301.40 g/mol |
IUPAC Name |
5-O-tert-butyl 3a-O-ethyl 3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a,5-dicarboxylate |
InChI |
InChI=1S/C14H23NO4S/c1-5-18-11(16)14-8-15(6-10(14)7-20-9-14)12(17)19-13(2,3)4/h10H,5-9H2,1-4H3 |
InChI Key |
RINQFLGAXIKCOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CN(CC1CSC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


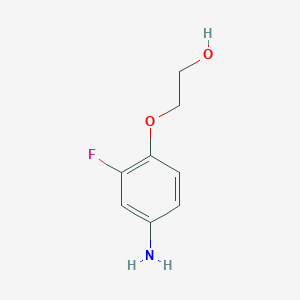

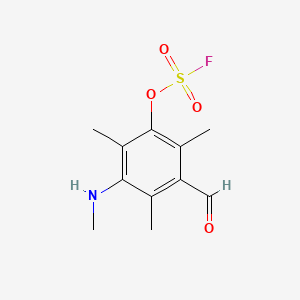
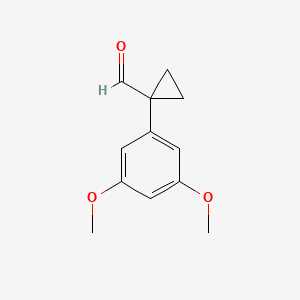
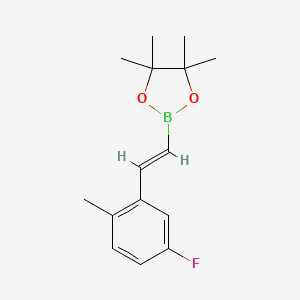
![N-(2,1,3-benzothiadiazol-4-yl)-N'-[2-(4-hydroxyphenyl)ethyl]ethanediamide](/img/structure/B13546725.png)
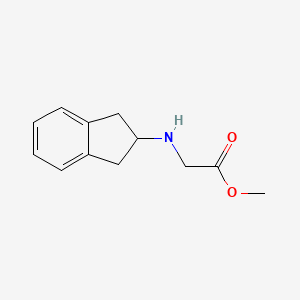
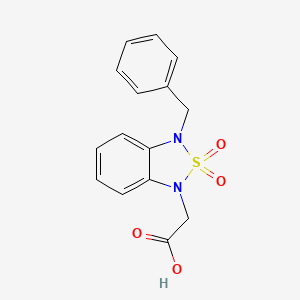
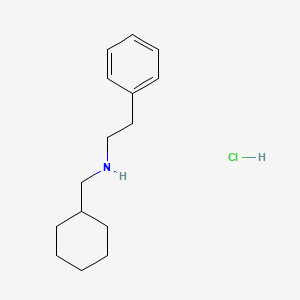
![2-Fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrilehydrochloride](/img/structure/B13546760.png)
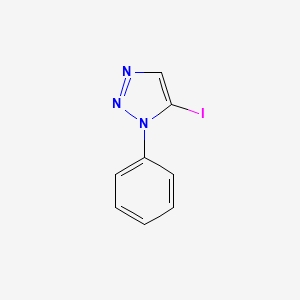
![4-Azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B13546786.png)
![4-[1-(4-Fluorophenyl)pyrrolidin-3-yl]piperidinedihydrochloride](/img/structure/B13546798.png)

